molecular formula C23H18N4O5 B11556461 N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11556461
M. Wt: 430.4 g/mol
InChI Key: LHOYRBRCQQNVEY-WRHQLWEMSA-N
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Description

N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a nitrobenzylidene hydrazinyl moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone derivative through the reaction of 4-nitrobenzaldehyde with a suitable hydrazine compound. This intermediate is then subjected to further reactions to introduce the hydroxyphenyl and benzamide groups under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the nitro group would produce amino derivatives.

Scientific Research Applications

N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the nitrobenzylidene hydrazinyl moiety can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C23H18N4O5

Molecular Weight

430.4 g/mol

IUPAC Name

N-[(Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H18N4O5/c28-21-9-5-4-8-18(21)14-20(25-22(29)17-6-2-1-3-7-17)23(30)26-24-15-16-10-12-19(13-11-16)27(31)32/h1-15,28H,(H,25,29)(H,26,30)/b20-14-,24-15+

InChI Key

LHOYRBRCQQNVEY-WRHQLWEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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